![molecular formula C25H32FN3O6S B590153 Rosuvastatin Allyl Ester CAS No. 1352945-05-1](/img/no-structure.png)
Rosuvastatin Allyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . It belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, so this reduces the amount of cholesterol in the blood .
Synthesis Analysis
A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, has been described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Molecular Structure Analysis
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis, which reduces the production of mevalonic acid from HMG-CoA .Chemical Reactions Analysis
A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, is described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Physical And Chemical Properties Analysis
Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . Its high degree of liver selectivity results in high hepatic concentration leading to superior efficacy at lowering low-density lipoprotein cholesterol and triglycerides as well as improving high-density lipoprotein cholesterol compared to other statins .作用机制
未来方向
Rosuvastatin is a statin medication used as a lipid-lowering agent . The FDA-approved indications are homozygous familial hypercholesterolemia, hyperlipidemia, mixed dyslipidemia, primary dysbetalipoproteinemia, hypertriglyceridemia, and prevention of cardiovascular disease . The non-FDA-approved uses are in non-cardioembolic stroke, secondary prevention in transient ischemic attack (TIA), and perioperative therapy for cardiac risk reduction in noncardiac surgeries .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Allyl Ester involves the esterification of Rosuvastatin with Allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Rosuvastatin", "Allyl alcohol", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Rosuvastatin is dissolved in a suitable solvent (e.g. dichloromethane)", "Allyl alcohol is added to the solution along with the catalyst", "The reaction mixture is stirred at room temperature for a certain period of time (e.g. 24 hours)", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography to obtain Rosuvastatin Allyl Ester as a white solid" ] } | |
CAS 编号 |
1352945-05-1 |
产品名称 |
Rosuvastatin Allyl Ester |
分子式 |
C25H32FN3O6S |
分子量 |
521.604 |
IUPAC 名称 |
prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1 |
InChI 键 |
VVWIFBRZEQPZRM-XICOBVEKSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
同义词 |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Allyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。